molecular formula C16H14N2O3 B2464102 N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide CAS No. 898418-81-0

N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide

Cat. No.: B2464102
CAS No.: 898418-81-0
M. Wt: 282.299
InChI Key: RRAQIJWKKBBPGR-UHFFFAOYSA-N
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Description

N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C16H14N2O3 and its molecular weight is 282.299. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and properties of related heterocyclic compounds, such as 2-(furan-2-yl)thiazolo[5,4-f]quinoline, have been investigated, emphasizing electrophilic substitution reactions and nucleophilic substitution involving the quinoline ring, showcasing the compound's versatility for further chemical modifications (El’chaninov & Aleksandrov, 2017).

Structural Analyses

Polymorphic modifications of related compounds, such as 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, have been discovered, indicating strong diuretic properties and potential as a new hypertension remedy. These studies highlight the importance of structural variations in pharmaceutical applications (Shishkina et al., 2018).

Biological and Pharmacological Potential

The exploration of the cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives, including related quinolone compounds, against various cell lines. This research suggests the potential for these compounds in cancer therapy, with certain derivatives showing significant activity against melanoma and breast cancer cell lines (Hung et al., 2014).

Advanced Applications in Material Science

Investigations into 3,3'-dinitroamino-4,4'-azoxyfurazan and its derivatives have highlighted their potential as high-performance energetic materials, emphasizing the role of N-O building blocks in creating compounds with high density and excellent detonation properties. This research underscores the utility of related quinoline derivatives in developing new materials for industrial applications (Zhang & Shreeve, 2014).

Mechanism of Action

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a part of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

The compound acts as an EGFR inhibitor . It binds to the EGFR, blocking the activation of the receptor and the subsequent signal transduction pathway, which leads to inhibition of cell growth and proliferation .

Biochemical Pathways

The EGFR pathway is a complex network that includes the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR sub-pathways. These pathways are involved in cell proliferation, survival, and differentiation . By inhibiting EGFR, this compound disrupts these pathways, leading to reduced cell proliferation and increased cell death .

Result of Action

By inhibiting EGFR, this compound can reduce cell proliferation and induce cell death, making it a potential treatment for cancers that are driven by EGFR overexpression or mutation .

Properties

IUPAC Name

N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c19-14-4-3-10-8-12(9-11-5-6-18(14)15(10)11)17-16(20)13-2-1-7-21-13/h1-2,7-9H,3-6H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRAQIJWKKBBPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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